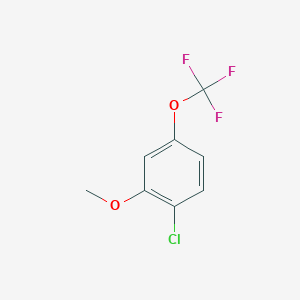
2-Chloro-5-(trifluoromethoxy)anisole
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethoxy)anisole is an organic compound with the molecular formula C8H6ClF3O2. It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethoxy group and a chlorine atom is attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethoxy)anisole typically involves the introduction of the trifluoromethoxy group into the anisole structure. One common method is the reaction of 2-chloroanisole with trifluoromethoxy reagents under specific conditions. For example, the reaction can be carried out using trifluoromethyl ethers in the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(trifluoromethoxy)anisole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine and trifluoromethoxy groups influence the reactivity and regioselectivity of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or nitric acid, and the reactions are typically carried out under mild conditions to avoid overreaction.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield para-bromo derivatives .
Applications De Recherche Scientifique
2-Chloro-5-(trifluoromethoxy)anisole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)anisole involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom can participate in various chemical reactions. These properties make the compound a versatile building block in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroanisole: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
5-(Trifluoromethoxy)anisole:
Uniqueness
2-Chloro-5-(trifluoromethoxy)anisole is unique due to the presence of both the chlorine and trifluoromethoxy groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNGEKGWOCZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


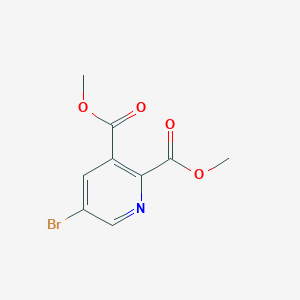
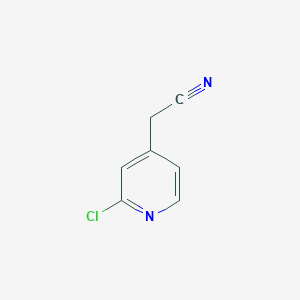
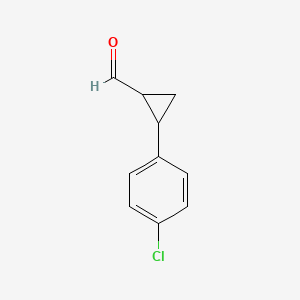
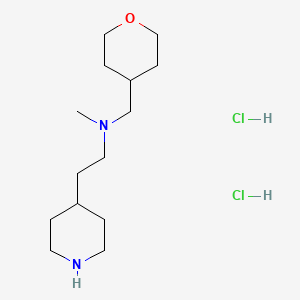
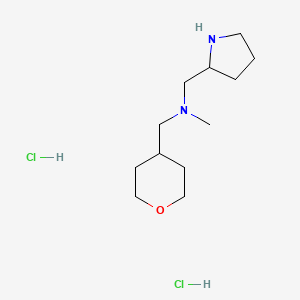
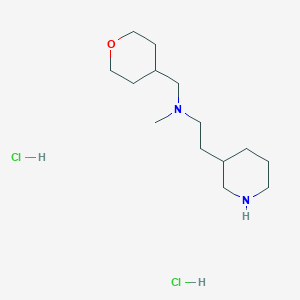
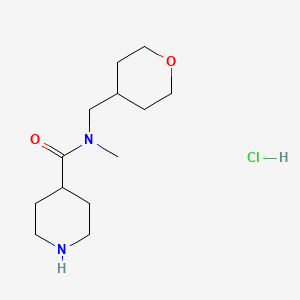
![N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424162.png)
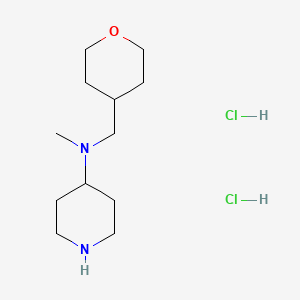
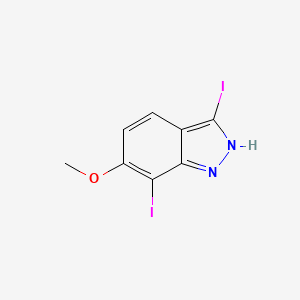
![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)
![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)
